molecular formula C16H17BrO3 B4887182 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No. B4887182
M. Wt: 337.21 g/mol
InChI Key: NVQOTEIOFFEIDD-UHFFFAOYSA-N
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Description

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as BPPB and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of BPPB is not fully understood, but it has been suggested that it acts as an inhibitor of some enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. BPPB has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin.
Biochemical and Physiological Effects:
BPPB has been shown to have different biochemical and physiological effects. It has been shown to have antioxidant properties, which could be useful in the treatment of different diseases. BPPB has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, BPPB has been shown to have antitumor properties, which could be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPPB in lab experiments is its high purity, which ensures reproducibility of results. BPPB is also stable under different conditions, which makes it easy to handle in lab experiments. However, one of the limitations of using BPPB is its relatively high cost, which could limit its use in some experiments.

Future Directions

There are different future directions for further research on BPPB. One of the directions is to explore its potential applications in the field of catalysis. BPPB has been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis. Another direction is to explore its potential applications in the field of material science. BPPB has been used as a building block for the synthesis of different compounds, including liquid crystals and polymers, which have potential applications in material science. Additionally, further research could be done to explore the mechanism of action of BPPB and its potential applications in the treatment of different diseases.
Conclusion:
In conclusion, BPPB is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been used as a building block for the synthesis of different compounds. BPPB has different biochemical and physiological effects and has potential applications in the treatment of different diseases. Further research is needed to explore its potential applications in the fields of catalysis and material science, as well as to explore its mechanism of action and its potential applications in the treatment of different diseases.

Synthesis Methods

There are different methods for synthesizing BPPB, but one of the most common methods is the reaction between 1-bromo-2-nitrobenzene and 3-(4-methoxyphenoxy)propyl magnesium bromide. This reaction is followed by a reduction process using palladium on carbon to obtain the desired product.

Scientific Research Applications

BPPB has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of different compounds, including fluorescent probes, liquid crystals, and polymers. BPPB has also been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis and material science.

properties

IUPAC Name

1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-18-13-7-9-14(10-8-13)19-11-4-12-20-16-6-3-2-5-15(16)17/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQOTEIOFFEIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene

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